molecular formula C8H16ClN3 B12233689 N-isobutyl-1-methyl-1H-pyrazol-4-amine

N-isobutyl-1-methyl-1H-pyrazol-4-amine

Cat. No.: B12233689
M. Wt: 189.68 g/mol
InChI Key: YCKQBXFEFXYGGY-UHFFFAOYSA-N
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Description

N-Isobutyl-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a methyl group at the N1-position of the pyrazole ring and an isobutyl-substituted amine at the C4-position. Pyrazole-based amines are widely studied in medicinal and agrochemical research due to their versatility in hydrogen bonding, steric effects, and metabolic stability .

Properties

Molecular Formula

C8H16ClN3

Molecular Weight

189.68 g/mol

IUPAC Name

1-methyl-N-(2-methylpropyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C8H15N3.ClH/c1-7(2)4-9-8-5-10-11(3)6-8;/h5-7,9H,4H2,1-3H3;1H

InChI Key

YCKQBXFEFXYGGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CN(N=C1)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-isobutyl-1-methyl-1H-pyrazol-4-amine involves several steps. One common method is to react N-propyl-1-methylthiazole-4-methane with butyllithium to obtain N-propyl-N-(1-methylthiazole-4-yl)methylamine. This intermediate is then reacted with isobutyryl chloride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Spectral Data (NMR, HRMS)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl (C4-amine), Pyridinyl (N1) C12H15N4 215.28 17.9 104.0–107.0 $^1$H NMR (CDCl₃): δ 8.87 (d, J = 2 Hz); HRMS m/z 215 ([M+H]⁺)
N-Benzyl-1-isobutyl-3-methyl-1H-pyrazol-4-amine Benzyl (C4-amine), Isobutyl (N1) C15H22ClN3 279.81 N/A N/A IR (film): 3298 cm⁻¹ (N-H stretch)
1-Isobutyl-4-methyl-1H-pyrazol-3-amine Isobutyl (N1), Methyl (C4) C8H15N3 153.22 N/A N/A CAS: 1248270-91-8 (synthesis details not provided)
Key Observations:
  • Substituent Effects on Yield : The cyclopropyl derivative (17.9% yield) highlights challenges in synthesizing bulky amine substituents, likely due to steric hindrance during coupling reactions .
  • Spectral Signatures : The N-cyclopropyl analog shows distinct $^1$H NMR shifts (e.g., δ 8.87 for pyridinyl protons), whereas the N-benzyl derivative exhibits IR absorption at 3298 cm⁻¹, characteristic of N-H stretching .
  • Molecular Weight and Lipophilicity : The benzyl-substituted compound (279.81 g/mol) has higher lipophilicity than the cyclopropyl analog (215.28 g/mol), which may influence solubility and bioavailability.
Copper-Catalyzed Coupling ():

The synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine employs a copper(I) bromide/cesium carbonate system in DMSO at 35°C. This method, while effective for introducing cyclopropylamine, results in moderate yields (17.9%), suggesting room for optimization in sterically demanding reactions .

Chromatographic Purification ():

N-Benzyl derivatives often require chromatographic purification (e.g., ethyl acetate/hexane gradients), indicating challenges in isolating polar amine products.

Biological Activity

N-isobutyl-1-methyl-1H-pyrazol-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring, which is known for conferring various pharmacological activities. The molecular formula is C7_{7}H12_{12}N4_{4} with a molecular weight of 168.20 g/mol. Its structural features include:

  • Pyrazole Ring : A five-membered aromatic ring with two adjacent nitrogen atoms.
  • Isobutyl Group : Enhances lipophilicity and may influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Kinases : Similar compounds have shown activity as inhibitors of specific kinases involved in cell signaling pathways, such as p38 MAPK and MK2, which play crucial roles in inflammation and cancer progression .
  • Antioxidant Activity : The compound has been noted for its antioxidant properties, potentially reducing oxidative stress in cells .
  • Antiproliferative Effects : Studies indicate that derivatives of pyrazole can inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy. For instance, compounds with similar structures have demonstrated IC50_{50} values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity .

Biological Activities

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Description Reference
AnticancerInhibits proliferation in cancer cell lines (e.g., HepG2, HeLa) ,
Anti-inflammatoryInhibits LPS-induced TNFα release; potential use in autoimmune diseases
AntioxidantExhibits antioxidant properties; reduces oxidative stress
Kinase inhibitionInhibits p38 MAPK and MK2 signaling pathways

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of various pyrazole derivatives, this compound showed promising results against HepG2 (liver cancer) and HeLa (cervical cancer) cells. The compound demonstrated an IC50_{50} value indicating effective inhibition of cell growth without significant toxicity to normal fibroblasts .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. This compound was found to significantly inhibit TNFα release in response to LPS stimulation in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

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